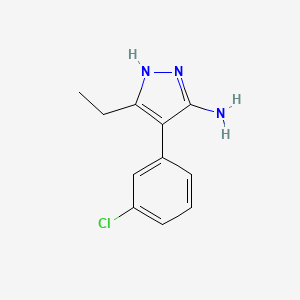

4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

説明

4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and an ethyl group attached to the pyrazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

特性

IUPAC Name |

4-(3-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHHROLCLLKKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the desired pyrazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is usually heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce various amine derivatives.

科学的研究の応用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory process .

- Analgesic Agents : The compound has been investigated for its potential to relieve pain through similar mechanisms as non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Key Pharmaceutical Applications

| Application Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes | |

| Analgesic | Provides pain relief similar to NSAIDs |

Agricultural Chemistry

In agricultural chemistry, 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is utilized in formulating agrochemicals. Its application includes:

- Pesticides and Herbicides : The compound contributes to the development of effective pesticides and herbicides that enhance crop yield and protect against pests and diseases .

Table 2: Agrochemical Applications

| Application Type | Description | References |

|---|---|---|

| Pesticides | Enhances crop protection against pests | |

| Herbicides | Inhibits weed growth |

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly focused on enzyme inhibition:

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, aiding in the understanding of disease mechanisms and potential therapeutic targets .

Table 3: Biochemical Applications

Material Science

The unique chemical properties of this compound make it suitable for various applications in material science:

- Novel Materials : It is used in developing new materials, particularly in coatings and polymers due to its stability and reactivity .

Table 4: Material Science Applications

| Application Type | Description | References |

|---|---|---|

| Coatings | Used in protective coatings | |

| Polymers | Contributes to polymer synthesis |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across different fields:

- A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For example, related compounds showed IC50 values indicating strong antiproliferative activity against breast cancer cell lines.

Table 5: Cytotoxicity of Related Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | TBD |

| 5-amino-1-(4-chlorophenyl)-pyrazole | A549 (Lung) | 0.08 |

| Methyl 3-amino-5-(2-nitrophenyl) | HCT116 (Colon) | 0.36 |

作用機序

The mechanism of action of 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

Similar Compounds

- 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-carboxylic acid

- 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-thiol

Uniqueness

4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of both the 3-chlorophenyl and ethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the development of new drugs and industrial chemicals.

生物活性

4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, along with mechanisms of action and structure-activity relationships.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 223.68 g/mol

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies

- In Vitro Studies :

- Mechanism of Action :

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

Research Findings

-

Inhibition of Cytokines :

- The compound has shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- In vivo studies indicated a reduction in microglial activation and astrocyte proliferation in models of neuroinflammation .

- IC Values :

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively.

Findings

- Broad-Spectrum Activity :

- Studies indicate that pyrazole derivatives, including this compound, demonstrate activity against a range of bacterial strains such as E. coli and Staphylococcus aureus.

- The compound's antimicrobial efficacy was evaluated against standard drugs like ampicillin and norfloxacin, showing comparable results .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features.

| Substituent Position | Type of Substitution | Effect on Activity |

|---|---|---|

| 3-position | Chlorophenyl group | Essential for anticancer activity |

| 5-position | Ethyl group | Enhances bioactivity |

The presence of electron-withdrawing groups like chlorine at the para position significantly enhances the compound's potency against cancer cells while maintaining anti-inflammatory properties .

Q & A

Q. What are the established synthetic routes for 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine?

The compound is synthesized via multi-step protocols involving cyclization, formylation, and functionalization. A typical route begins with the condensation of substituted hydrazines and β-keto esters to form the pyrazole core. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through oxidation and acylation steps, followed by thiourea formation via reaction with ammonium thiocyanate . Modifications to substituents (e.g., chlorophenyl or ethyl groups) are achieved using directed ortho-metalation or nucleophilic substitution .

Q. How is the compound characterized spectroscopically and structurally?

- IR/NMR : The amine (-NH2) and pyrazole ring vibrations are confirmed via IR (stretching at ~3300 cm⁻¹ for NH2). H NMR reveals aromatic protons (δ 6.8–7.4 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .

- X-ray crystallography : Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5–10.5 Å, α = 79–86°) are reported for analogous pyrazoles, confirming planar pyrazole rings and dihedral angles between aryl substituents .

Q. What are common reactions involving the amine group in this compound?

The primary amine undergoes:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF to form amides.

- Thiourea formation : Treated with CS₂ and amines under basic conditions to yield thiourea derivatives .

- Mannich reactions : Condensation with aldehydes and ketones to produce β-amino carbonyl derivatives, useful in heterocyclic chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for pyrazole derivatives?

Discrepancies in unit cell parameters (e.g., V = 845–950 ų) or bond angles arise from differences in substituents or crystallization solvents. To validate

- Perform temperature-controlled crystallography (e.g., at 173 K vs. room temperature) .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) .

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Q. What strategies improve regioselective functionalization of the pyrazole ring?

- Directed C-H activation : Use palladium catalysts with ligands (e.g., PCy₃) to selectively functionalize the C4 position .

- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -Cl) at C3 to direct reactions to C5 .

- Microwave-assisted synthesis : Enhances yield and selectivity for N-alkylation reactions .

Q. How is the compound evaluated for pharmacological activity?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values compared to reference drugs .

- Enzyme inhibition : Test inhibitory effects on carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays .

- Antimicrobial activity : Use agar diffusion against S. aureus or E. coli, with MIC values reported .

Q. What computational approaches predict the compound’s binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or 5-HT receptors). The chlorophenyl group often occupies hydrophobic pockets .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under experimental conditions?

- Thermal stability : TGA shows decomposition above 200°C, with ethyl groups reducing thermal resistance compared to methyl analogs .

- pH sensitivity : The amine group protonates below pH 4, altering solubility. Store at pH 6–8 in inert atmospheres to prevent oxidation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。